molecular formula C19H19ClN4O2 B2515161 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895639-04-0

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2515161
CAS RN: 895639-04-0
M. Wt: 370.84
InChI Key: RITLDQSXHFRNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities : Triazole derivatives, through their synthesis and structural variation, have demonstrated significant antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives and their subsequent testing for antimicrobial activities revealed some compounds possessing good to moderate activities against various microorganisms. This indicates the potential of triazole compounds, including the one , in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Antitumor Agents : The structural manipulation of triazole derivatives has also been explored for creating potential antitumor agents. Research involving the synthesis of triazine and triazepine derivatives from specific triazole precursors highlighted their effectiveness against certain cancer cell lines, suggesting the role of triazole derivatives in cancer research and the development of new chemotherapy drugs (Badrey & Gomha, 2012).

Inhibition of Cancer Cell Proliferation : Further extending the application to cancer treatment, certain triazole compounds have shown distinct effective inhibition on the proliferation of cancer cell lines. This highlights the potential use of triazole derivatives, including 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, in the development of targeted cancer therapies (Lu et al., 2017).

High-Yield Synthesis and Structural Analysis : The development of new synthetic approaches for triazole derivatives not only enhances the efficiency of their production but also allows for the detailed structural analysis, which is crucial for understanding their biological activities and potential applications. Research in this area contributes to the optimization of triazole compounds for various scientific applications (Guirado et al., 2016).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-4-26-17-8-6-5-7-16(17)21-19(25)18-13(3)24(23-22-18)14-10-9-12(2)15(20)11-14/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITLDQSXHFRNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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